molecular formula C30H56N14O12 B14186852 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine CAS No. 861136-76-7

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine

Cat. No.: B14186852
CAS No.: 861136-76-7
M. Wt: 804.9 g/mol
InChI Key: IBRXIZGGSVTFHT-JIBOYFAPSA-N
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Description

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine is a complex peptide compound It is composed of multiple amino acids, including L-alanine, L-ornithine, L-serine, L-threonine, and L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H~2~O~2~), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biosensors and bioengineering applications.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
  • L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine

Uniqueness

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

861136-76-7

Molecular Formula

C30H56N14O12

Molecular Weight

804.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H56N14O12/c1-12(31)22(49)39-15(6-4-8-37-29(33)34)23(50)42-18(11-45)25(52)44-20(13(2)46)26(53)40-16(7-5-9-38-30(35)36)24(51)43-21(14(3)47)27(54)41-17(28(55)56)10-19(32)48/h12-18,20-21,45-47H,4-11,31H2,1-3H3,(H2,32,48)(H,39,49)(H,40,53)(H,41,54)(H,42,50)(H,43,51)(H,44,52)(H,55,56)(H4,33,34,37)(H4,35,36,38)/t12-,13+,14+,15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

IBRXIZGGSVTFHT-JIBOYFAPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

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